Oleandrin

Description

This compound has been used in trials studying the treatment of Lung Cancer and Chemotherapeutic Agent Toxicity.

This compound has been reported in Daphnis nerii, Nerium oleander, and other organisms with data available.

This compound is a lipid soluble cardiac glycoside with potential antineoplastic activity. Upon administration, this compound specifically binds to and inhibits the alpha3 subunit of the Na/K-ATPase pump in human cancer cells. This may inhibit the phosphorylation of Akt, upregulate MAPK, inhibit NF-kb activation and inhibit FGF-2 export and may downregulate mTOR thereby inhibiting p70S6K and S6 protein expression. All of this may lead to an induction of apoptosis. As cancer cells with relatively higher expression of the alpha3 subunit and with limited expression of the alpha1 subunit are more sensitive to this compound, one may predict the tumor response to treatment with lipid-soluble cardiac glycosides such as this compound based on the tumors Na/K-ATPase pump protein subunit expression. Overexpression of the alpha3 subunit in tumor cells correlates with tumor proliferation.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

This compound is a plant toxin found in Oleander (Nerium oleander). It causes both gastrointestinal and cardiac effects. (L1253)

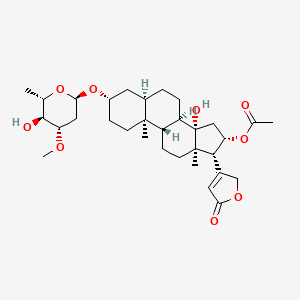

structure

Structure

3D Structure

Properties

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20+,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPDBLFIVFSOCC-XYXFTTADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless odorless solid; [IARC] | |

| Record name | Oleandrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble in water, Soluble in alcohol, chloroform | |

| Record name | Oleandrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, Crystals from dilute methanol | |

CAS No. |

465-16-7, 1315607-79-4 | |

| Record name | Oleandrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBI 05204 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315607794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleandrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 16β-acetoxy-3β-(2,6-dideoxy-3-O-methyl-L-arabino-hexopyranosyloxy)-14-hydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEANDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II95UDU7I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oleandrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

250 °C | |

| Record name | Oleandrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Whitepaper: Oleandrin's Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oleandrin, a potent cardiac glycoside extracted from Nerium oleander, has demonstrated significant anticancer activity across a spectrum of malignancies.[1][2][3] Its primary mechanism involves the inhibition of the Na+/K+-ATPase ion pump, a fundamental disruption that triggers a cascade of downstream signaling events. This whitepaper provides a comprehensive technical overview of this compound's multifaceted mechanism of action in cancer cells. It details the core molecular interactions, subsequent modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB, and the resulting induction of apoptosis, autophagy, and cell cycle arrest.[1][4][5] Furthermore, this guide summarizes quantitative efficacy data, outlines key experimental protocols for investigating its effects, and presents visual diagrams of the core pathways and workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism: Inhibition of the Na+/K+-ATPase Pump

The principal molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump, an essential transmembrane protein responsible for maintaining cellular ion homeostasis.[6][7]

-

Binding and Inhibition: this compound binds to the α-subunit of the Na+/K+-ATPase, stabilizing it in the E2-P transition state. This action inhibits the pump's function, preventing the extrusion of Na+ ions from the cell.[8]

-

Increased Intracellular Sodium [Na+]i: The inhibition leads to an accumulation of intracellular sodium.

-

Reversal of Na+/Ca2+ Exchanger (NCX): The elevated [Na+]i alters the electrochemical gradient across the cell membrane, inhibiting the function of the Na+/Ca2+ exchanger, which normally expels calcium from the cell. This results in a significant increase in intracellular calcium concentration [Ca2+]i.[8]

-

Induction of Oxidative Stress: The surge in intracellular Ca2+ can lead to mitochondrial dysfunction and the subsequent generation of reactive oxygen species (ROS), contributing to cellular damage and stress.[9][10]

The sensitivity of cancer cells to this compound is strongly correlated with the expression profile of Na+/K+-ATPase α-subunits. Human cancer cells often exhibit higher expression of the α3 isoform relative to the α1 isoform. A higher α3/α1 ratio is linked to greater sensitivity to this compound-induced growth inhibition and cell death, making this ratio a potential predictive biomarker for therapeutic efficacy.[11][12][13]

Caption: this compound's primary mechanism: Inhibition of Na+/K+-ATPase.

Modulation of Key Signaling Pathways

The initial disruption of ion homeostasis and induction of cellular stress by this compound triggers the modulation of numerous signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Inhibition of Pro-Survival Pathways

This compound effectively suppresses several key pathways that cancer cells rely on for uncontrolled growth and resistance to death signals.

-

PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway often deregulated in cancer. This compound has been shown to inhibit this cascade, reducing the phosphorylation of key components like Akt and the downstream effector p70S6K, thereby attenuating mTOR activity.[1][4][14][15][16]

-

NF-κB Signaling: The nuclear factor kappa B (NF-κB) transcription factor plays a crucial role in inflammation, immunity, and cancer cell survival. This compound suppresses the activation of NF-κB, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.[8][10][17]

-

STAT-3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT-3) is a transcription factor linked to metastasis and chemoresistance. This compound and its derivative, odoroside A, have been shown to decrease the levels of phosphorylated (active) STAT-3, which in turn reduces the expression of invasion-related molecules like MMP-9, OCT3/4, and β-catenin.[10]

Modulation of Stress and Mitogenic Pathways

-

MAPK Pathway: this compound's impact on the Mitogen-Activated Protein Kinase (MAPK) pathway is complex. It has been reported to suppress the activation of c-Jun N-terminal kinase (JNK) while increasing the phosphorylation of Extracellular signal-regulated kinase (ERK).[1][10][14]

-

Wnt/β-catenin Signaling: This pathway is also targeted by this compound, contributing to its anti-proliferative effects.[4][14]

Caption: this compound's inhibition of key pro-survival signaling pathways.

Induction of Cancer Cell Death and Arrest

The culmination of this compound's molecular actions is the potent induction of multiple anti-cancer cellular responses.

Apoptosis (Programmed Cell Death)

This compound is a robust inducer of apoptosis through multiple mechanisms:

-

Mitochondrial (Intrinsic) Pathway: The generation of ROS and Ca2+ overload disrupts the mitochondrial membrane potential. This leads to the release of cytochrome c and the modulation of Bcl-2 family proteins (downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax), ultimately activating caspase-9 and caspase-3.[18][19]

-

Death Receptor (Extrinsic) Pathway: this compound can promote apoptosis through the upregulation of Fas gene expression, leading to the activation of caspase-8.[8][17]

-

Endoplasmic Reticulum (ER) Stress: In breast cancer cells, this compound activates ER stress, indicated by the increased expression of associated proteins like ATF4 and CHOP, which funnels into the mitochondrial apoptosis pathway.[18][20]

-

Immunogenic Cell Death (ICD): this compound can trigger ICD in breast cancer cells, characterized by the surface exposure of calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) like HMGB1 and ATP. This can potentially stimulate an anti-tumor immune response.[21]

Autophagy

This compound can induce autophagy, a cellular self-degradation process.[8][17] In gastric cancer, this autophagy activation appears to be a prerequisite for the induction of apoptosis, as inhibiting autophagy counteracts the apoptotic effect.[22]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, with studies reporting arrest in both the G0/G1 and G2/M phases, depending on the cell type and experimental conditions.[9][10][22]

DNA Damage Response

This compound induces a rapid DNA damage response in cancer cells, marked by the formation of nuclear γH2AX (a marker for double-strand breaks) and RPA foci.[9] Critically, it also suppresses the expression of RAD51, a key protein in the homologous recombination (HR) pathway for DNA repair. This inhibition of a crucial repair mechanism may enhance the lethality of the induced DNA damage and sensitize cancer cells to treatment.[9]

Inhibition of Metastasis and Angiogenesis

Beyond inducing cell death, this compound exhibits anti-metastatic and anti-angiogenic properties.

-

Inhibition of FGF-2 Export: this compound inhibits the cellular export of Fibroblast Growth Factor-2 (FGF-2), a potent pro-angiogenic factor.[8][10][23] This action can stifle the formation of new blood vessels required for tumor growth and expansion. PBI-05204, an extract containing this compound, has also been shown to inhibit FGF-2 export.[15][16]

-

Inhibition of Invasion: As mentioned, by inhibiting the STAT-3 pathway, this compound reduces the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion.[10]

Quantitative Data Presentation

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The IC50 (half-maximal inhibitory concentration) is a standard measure of a compound's potency.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Citation(s) |

| A375 | Melanoma | 47 nM | 48 h | |

| A549 | Lung Cancer | ~35 nM (0.02 µg/mL) | 24 h | [9] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 72 nM | - | [10] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 24.62 nM | - | [21] |

| RT-R-MDA-MB-231 | Breast Cancer (Radioresistant) | 183 nM | - | [10] |

| MCF7 | Breast Cancer (ER+) | 14.5 nM | - | [21] |

| PANC-1 | Pancreatic Cancer | 5 nM (0.005 µM) | 24 h | [24] |

| PANC-1 | Pancreatic Cancer | 4.7 nM | - | [13] |

Note: IC50 values can vary between studies due to differences in experimental protocols, such as exposure time and assay used.

Table 2: Quantitative Effects on Specific Molecular Targets

| Target/Process | Cell Line | This compound Concentration | Effect | Citation(s) |

| FGF-2 Release | PC3 (Prostate) | 0.1 ng/mL (~0.17 nM) | 45.7% inhibition | [23] |

| FGF-2 Release | DU145 (Prostate) | 0.1 ng/mL (~0.17 nM) | 49.9% inhibition | [23] |

| Invasion | MDA-MB-231 | 1-50 nM | Significant inhibition | [10] |

Key Experimental Protocols

Reproducing and building upon existing research requires standardized methodologies. Below are outlines for key experiments used to characterize this compound's effects.

Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which is quantifiable by spectrophotometry.

-

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours. For MTT, a solubilizing agent (e.g., DMSO) must be added subsequently.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Caption: A typical workflow for a cell viability assay.

Apoptosis Detection (Flow Cytometry)

-

Principle: Uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic/necrotic cells with compromised membranes) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Cell Culture & Treatment: Grow cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. The resulting dot plot will show four distinct cell populations.

-

Protein Expression Analysis (Western Blotting)

-

Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel to separate them by molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with non-fat milk or BSA) to prevent non-specific binding. Incubate with a primary antibody specific to the target protein (e.g., Bcl-2, p-Akt, RAD51), followed by an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion

This compound presents a compelling case as a multifaceted anticancer agent. Its mechanism of action is initiated by the specific inhibition of the Na+/K+-ATPase α3 subunit, an event that triggers a cascade of potent cellular responses. By concurrently inhibiting critical pro-survival pathways (PI3K/Akt, NF-κB), inducing ER stress, promoting DNA damage while suppressing its repair, and activating multiple cell death programs including apoptosis and autophagy, this compound attacks cancer cells on numerous fronts. This polypharmacological profile may account for its broad efficacy and its potential to overcome certain forms of drug resistance. Further research, particularly well-controlled clinical trials, is essential to fully elucidate its therapeutic potential and safety profile for clinical application in oncology.[4][25]

References

- 1. This compound: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effects of this compound in different types of cancers: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.blrcl.org [journals.blrcl.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound-mediated inhibition of human tumor cell proliferation: importance of Na,K-ATPase alpha subunits as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. First-in-human study of pbi-05204, an oleander-derived inhibitor of akt, fgf-2, nf-κΒ and p70s6k, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PBI-05204, a supercritical CO2 extract of Nerium oleander, inhibits growth of human pancreatic cancer via targeting the PI3K/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phcogrev.com [phcogrev.com]

- 18. This compound induces apoptosis via activating endoplasmic reticulum stress in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. This compound, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer [imrpress.com]

- 23. Inhibition of export of fibroblast growth factor-2 (FGF-2) from the prostate cancer cell lines PC3 and DU145 by Anvirzel and its cardiac glycoside component, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. saludintegral.hn [saludintegral.hn]

- 25. mskcc.org [mskcc.org]

A Comprehensive Technical Guide to the Cellular Targets of Oleandrin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular interactions and cellular consequences of oleandrin, a potent cardiac glycoside derived from the Nerium oleander plant. While historically recognized for its cardiotonic effects, recent research has unveiled a complex and multifaceted mechanism of action, positioning this compound as a compound of significant interest for therapeutic development, particularly in oncology. This guide synthesizes current knowledge on its primary and secondary cellular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.

Primary Cellular Target: Na+/K+-ATPase

The principal and most well-characterized cellular target of this compound is the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane.[1][2][3] this compound binds to the α-subunit of this pump, inhibiting its ion-transporting function.[2][4] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[5] This cascade is the basis for its cardiotoxic effects and is also a critical initiating event for its anticancer activities.[2][5]

1.1 Quantitative Inhibition Data

The inhibitory potency of this compound against Na+/K+-ATPase has been quantified and compared with other cardiac glycosides.

| Compound | IC50 (µM) for Na+/K+-ATPase Inhibition | Reference |

| This compound | 0.62 | [6][7] |

| Oleandrigenin | 1.23 | [6][7] |

| Ouabain | 0.22 | [6][7] |

| Digoxin | 2.69 | [6][7] |

1.2 Experimental Protocol: Na+/K+-ATPase Inhibition Assay

The determination of IC50 values for Na+/K+-ATPase inhibition is typically performed using a phosphate-based colorimetric assay.

-

Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex or commercially available preparations) is used.

-

Reaction Buffer: A buffer containing Tris-HCl, MgCl2, NaCl, and KCl is prepared.

-

ATP Substrate: Adenosine triphosphate (ATP) is used as the substrate for the enzyme.

-

Inhibitor Preparation: Serial dilutions of this compound and other cardiac glycosides are prepared.

-

Assay Procedure:

-

The enzyme is pre-incubated with varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at 37°C to allow for ATP hydrolysis.

-

The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric reagent (e.g., Malachite Green).

-

Absorbance is measured using a spectrophotometer.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: this compound inhibits the Na+/K+-ATPase, leading to increased intracellular calcium.

Secondary Targets and Signaling Pathway Modulation

Beyond its primary effect on the sodium pump, this compound influences a multitude of cellular signaling pathways critical for cell survival, proliferation, and stress responses. These interactions are fundamental to its potent anticancer properties.[8][9][10]

2.1 Inhibition of Pro-Survival and Proliferative Pathways

This compound has been shown to suppress several key signaling networks that are often dysregulated in cancer.

-

NF-κB Pathway: this compound blocks the activation of Nuclear Factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.[5][11][12] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[12]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound and its derivatives have been shown to inhibit the phosphorylation of Akt and the activity of mTOR, a key downstream effector.[4][9][13]

-

STAT-3 Pathway: this compound can reduce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT-3), a protein implicated in tumor cell invasion and metastasis.[14][15]

-

Fibroblast Growth Factor-2 (FGF-2) Export: this compound inhibits the non-classical export of FGF-2, a potent mitogen that promotes angiogenesis and tumor growth.[4][5][16] This inhibition is thought to be mediated through its interaction with the Na+/K+-ATPase.[16][17]

2.2 Induction of Apoptotic and Stress Pathways

This compound's cytotoxicity in cancer cells is largely driven by its ability to induce programmed cell death (apoptosis) and other forms of cellular stress.[8][18]

-

Intrinsic Apoptosis: this compound triggers the mitochondrial-mediated apoptotic pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane, and modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax and Bim).[5][19][20] This leads to the activation of executioner caspases like caspase-3.[19]

-

Extrinsic Apoptosis: The compound can also induce apoptosis through the upregulation of Fas gene expression.[5][11]

-

Endoplasmic Reticulum (ER) Stress: this compound activates the ER stress response, evidenced by the increased expression of proteins such as ATF4 and CHOP.[13][20] Prolonged ER stress is a potent trigger for apoptosis.

-

p38 MAPK Pathway: Activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway contributes to this compound-induced apoptosis.[19]

-

DNA Damage Response: Studies have shown that this compound can cause DNA damage and suppress the expression of Rad51, a critical protein for homologous recombination-based DNA repair, thereby sensitizing cancer cells to damage.[18][21]

-

Autophagy: this compound can induce autophagy, a cellular degradation process. In some contexts, this can be a death-promoting mechanism, contributing to its anticancer effects.[5][22]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rjppd.org [rjppd.org]

- 3. Frontiers | this compound: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

- 4. First-in-human study of pbi-05204, an oleander-derived inhibitor of akt, fgf-2, nf-κΒ and p70s6k, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Inhibition of Na,K-ATPase by this compound and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. saludintegral.hn [saludintegral.hn]

- 9. This compound: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor effects of this compound in different types of cancers: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phcogrev.com [phcogrev.com]

- 12. This compound | C32H48O9 | CID 11541511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of export of fibroblast growth factor-2 (FGF-2) from the prostate cancer cell lines PC3 and DU145 by Anvirzel and its cardiac glycoside component, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The inhibition of fibroblast growth factor-2 export by cardenolides implies a novel function for the catalytic subunit of Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound synergizes with cisplatin in human osteosarcoma cells by enhancing cell apoptosis through activation of the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound induces apoptosis via activating endoplasmic reticulum stress in breast cancer cells [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. This compound Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer [imrpress.com]

An In-depth Technical Guide on the Pharmacological Properties of Oleandrin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin is a potent cardiac glycoside isolated from the Nerium oleander plant.[1] Traditionally known for its cardiotonic and toxic properties, recent research has unveiled a broader pharmacological profile, including significant anticancer, antiviral, and neuroprotective activities.[2][3][4] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein essential for cellular ion homeostasis.[1][5] This inhibition triggers a cascade of downstream signaling events, modulating pathways critical in various pathologies. However, this compound's narrow therapeutic window and considerable toxicity present significant challenges for its clinical development.[6][7] This document provides a comprehensive technical overview of the pharmacological properties of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing its mechanisms and workflows to support further research and development.

Mechanism of Action

Primary Target: Na+/K+-ATPase Inhibition

This compound's principal molecular target is the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump.[1] As a cardiac glycoside, it binds to the pump, causing its inhibition and disrupting the electrochemical gradient across the cell membrane.[1] This leads to an increase in intracellular sodium (Na+) concentration. The elevated intracellular Na+ alters the function of the Na+/Ca2+ exchanger, which begins to operate in reverse, reducing the extrusion of calcium (Ca2+) and leading to an accumulation of intracellular Ca2+.[5] In cardiomyocytes, this increased Ca2+ concentration enhances the force of contraction, which is the basis for its cardiotonic effect.[5][8]

Caption: Core mechanism of this compound's cardiotonic effect via Na+/K+-ATPase inhibition.

Modulation of Cellular Signaling Pathways

Beyond its direct impact on ion pumps, this compound's effects are mediated by the modulation of multiple intracellular signaling pathways crucial for cell survival, proliferation, and inflammation. This activity is central to its potential as an anticancer agent.

-

NF-κB, AP-1, and c-Jun NH2-terminal kinase: this compound has been shown to suppress the activation of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1), which are key regulators of inflammation, immunity, and cell survival.[5][9] This suppression provides a molecular basis for its anti-inflammatory and apoptosis-inducing effects in cancer cells.[9]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. An extract of N. oleander, PBI-05204, for which this compound is the principal active component, has been shown to inhibit pancreatic tumor proliferation by downregulating the PI3K/Akt and mTOR pathways.[10][11]

-

STAT-3 Pathway: In breast cancer cells, this compound has been found to reduce the levels of phosphorylated STAT-3, a key protein involved in tumor invasion and metastasis.[12]

-

Endoplasmic Reticulum (ER) Stress: In breast cancer models, this compound induces immunogenic cell death (ICD) by triggering ER stress, primarily through the PERK/eIF2α/ATF4/CHOP pathway.[11]

Caption: Overview of key anticancer signaling pathways modulated by this compound.

Pharmacokinetics (ADME)

This compound is a highly lipid-soluble molecule, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6][13] Pharmacokinetic data are primarily derived from animal studies.

Absorption and Distribution

Following oral administration in mice, this compound is absorbed rapidly, with peak plasma concentrations (Cmax) reached in approximately 20 minutes.[14][15] However, its oral bioavailability is relatively low, estimated at around 30% in mice.[14][15] In rats, the oral bioavailability was even lower at 7.0%.[16] this compound's lipophilicity allows it to distribute into various tissues, including the heart, liver, and kidneys.[1][15] Notably, it can cross the blood-brain barrier, a property relevant to its observed neuroprotective effects.[14][15][17]

Metabolism and Excretion

This compound is metabolized in the liver, with a primary metabolite being its aglycone, oleandrigenin.[15] The main route of excretion is via the biliary tract into the feces, which accounts for approximately 66% of an injected dose in mice.[1][15][18] A smaller portion is excreted in the urine.[1][15][18] The elimination half-life after oral administration in mice is approximately 2.3 hours.[14][15][18] The significant biliary excretion suggests the possibility of enterohepatic circulation.[6][13]

Caption: Pharmacokinetic pathway (ADME) of this compound following oral administration.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose & Route | Value | Reference |

| Tmax (Time to Cmax) | Mouse | 80 µg/kg (p.o.) | 20 min | [15] |

| Cmax (Max Concentration) | Rat | 5 mg/kg (p.o.) | 10.33 ± 1.83 ng/mL | [16] |

| T½ (Elimination Half-life) | Mouse | 40 µg/kg (i.v.) | 0.4 ± 0.1 h | [15] |

| Mouse | 80 µg/kg (p.o.) | 2.3 ± 0.5 h | [15] | |

| Rat | 1 mg/kg (i.v.) | 1.83 ± 0.21 h | [16] | |

| Rat | 5 mg/kg (p.o.) | 3.52 ± 0.77 h | [16] | |

| AUC₀-∞ (Area Under Curve) | Mouse | 40 µg/kg (i.v.) | 24.6 ± 11.1 ng·h/mL | [14][15] |

| Mouse | 80 µg/kg (p.o.) | 14.4 ± 4.3 ng·h/mL | [14][15] | |

| F (Oral Bioavailability) | Mouse | - | ~30% | [14][15] |

| Rat | - | 7.0% | [16] |

Pharmacological Activities

Anticancer Activity

This compound exhibits potent cytotoxic effects across a wide range of human cancer cell lines, including breast, lung, pancreatic, prostate, and glioma.[10][11][19] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, autophagy, and inhibition of tumor cell invasion.[5][18][19][20] A botanical drug containing this compound, PBI-05204, has undergone Phase I clinical trials for patients with solid tumors.[11][21]

Table 2: In Vitro Anticancer Activity of this compound

| Cancer Type | Cell Line | Effect | Quantitative Data (IC₅₀) | Reference |

| Breast Cancer | MDA-MB-231 | Inhibition of Invasion | - | [12] |

| Breast Cancer | MCF7, MDA-MB-231 | Induction of Immunogenic Cell Death | - | [11] |

| Lung Cancer | A549 | Induction of Cell Death | Significant at 0.02 µg/mL | [22] |

| Prostate Cancer | PC-3 | Induction of Apoptosis | - | [5] |

| Glioma | Multiple | Antiproliferative, Proapoptotic | - | [23] |

Antiviral Activity

This compound has demonstrated significant antiviral activity, particularly against enveloped viruses.[24][25] Notably, it shows potent prophylactic and therapeutic efficacy against SARS-CoV-2 in vitro.[26][27][28] It has also been reported to have activity against HIV.[2][24][25] The proposed mechanism may involve inhibiting the production of infectious progeny virus particles.[24][25]

Table 3: In Vitro Antiviral Activity of this compound against SARS-CoV-2

| Treatment | Concentration | Effect | Cell Line | Reference |

| Prophylactic | 0.05 µg/mL | 800-fold reduction in virus production | Vero | [26][27][28] |

| 0.1 µg/mL | >3000-fold reduction in virus production | Vero | [26][27][28] | |

| Therapeutic | 0.05 µg/mL | 78-fold reduction in viral titer | Vero | [26][28] |

| 0.1 µg/mL | >100-fold reduction in viral titer | Vero | [26][28] | |

| EC₅₀ | 11.98 ng/mL | Virus output at 24h post-infection | Vero | [26][27][28] |

| 7.07 ng/mL | Virus output at 48h post-infection | Vero | [26][27][28] |

Neuroprotective Activity

This compound and the extract PBI-05204 exhibit neuroprotective properties in models of ischemic stroke (oxygen and glucose deprivation).[17][21] This neuroprotection appears to be mediated by Brain-Derived Neurotrophic Factor (BDNF), as this compound treatment upregulates BDNF at both the protein and transcriptional levels.[29][30] The ability of this compound to cross the blood-brain barrier is critical for this activity.[21]

Toxicology

This compound is notoriously toxic, with a very narrow therapeutic index.[1][7] Accidental ingestion of Nerium oleander plant material can be fatal to both humans and animals.[1][14]

-

Mechanism of Toxicity: The toxic effects are a direct extension of its primary mechanism of action—inhibition of Na+/K+-ATPase. Over-inhibition leads to severe cardiac arrhythmias, hyperkalemia (high blood potassium), and neurological disturbances.[3][10]

-

Symptoms: Poisoning symptoms include nausea, vomiting, bloody diarrhea, colic, lethargy, cardiac arrhythmias, and potentially coma and death.[1][10][14]

-

Treatment: Management of this compound poisoning is similar to that for digoxin toxicity and includes supportive care, correction of electrolyte imbalances, and the administration of digoxin-specific Fab antibody fragments (e.g., Digibind), which can neutralize the glycoside.[14]

Table 4: Toxicological Data of this compound

| Parameter | Species | Value | Reference |

| Lethal Dose (LD) | Animals (estimated) | ~0.5 mg/kg | [1][14] |

| Toxic Blood Concentration | Human (estimated) | 1 - 2 ng/mL | [3] |

| Fatal Blood Concentration | Human (estimated) | ~20 ng/mL | [1][3] |

| Lethal Ingestion | Child | One oleander leaf | [1] |

Experimental Protocols

Protocol: In Vitro Antiviral Assay for SARS-CoV-2

This protocol is based on the methodology described in studies evaluating this compound's efficacy against SARS-CoV-2.[26][28]

-

Cell Culture: Vero E6 cells are seeded in 24-well plates and grown to 90-95% confluency.

-

Prophylactic Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.05 µg/mL, 0.1 µg/mL) or a vehicle control for 2 hours prior to infection.

-

Infection: The culture medium is removed, and cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

Therapeutic Treatment: For therapeutic evaluation, this compound is added to the culture medium at various time points after viral infection (e.g., up to 24 hours post-infection).

-

Incubation: Infected cells are incubated for 24 to 48 hours.

-

Quantification of Viral Titer: The supernatant is collected, and the amount of infectious virus is quantified using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh Vero cell monolayers.

-

Data Analysis: Viral titers from treated groups are compared to the vehicle control to calculate the fold reduction in virus production and determine the EC₅₀ value.

Caption: Experimental workflow for the in vitro evaluation of this compound's antiviral activity.

Protocol: Pharmacokinetic Study in Rodents

This protocol is a generalized methodology based on studies conducted in mice and rats.[15][16]

-

Animal Model: Male BALB/c mice or Sprague-Dawley rats are used.

-

Administration:

-

Intravenous (i.v.): this compound is dissolved in a suitable vehicle (e.g., DMSO, saline) and administered via tail vein injection at a specific dose (e.g., 40 µg/kg).

-

Oral (p.o.): this compound is administered by oral gavage at a specific dose (e.g., 80 µg/kg).

-

-

Sample Collection: Blood samples are collected via retro-orbital or tail bleed into heparinized tubes at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-administration.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: this compound concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[3][31][32]

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental pharmacokinetic software to determine key parameters like Cmax, Tmax, T½, and AUC. Bioavailability (F) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).

Protocol: Analytical Detection by LC-MS/MS

This method is the standard for quantifying this compound in complex biological matrices.[3][16][31][32]

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): For tissue homogenates, an initial solvent extraction (e.g., acetonitrile) is followed by a clean-up step using an SPE column (e.g., Florisil) to remove interfering substances.[31]

-

Chromatography: The extracted sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 column. A gradient elution with a mobile phase of acetonitrile and water (often containing formic acid or ammonium acetate) is used to separate this compound from other components.[16]

-

Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer (MS/MS) using an electrospray ionization (ESI) source in positive ion mode.

-

Quantification: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions (e.g., m/z 577 → 145 for this compound) are monitored for quantification.[16] The method is validated for linearity, accuracy, precision, and recovery.

Conclusion and Future Directions

This compound is a pharmacologically versatile natural product with a well-defined primary mechanism of action and a diverse range of biological activities. Its potent anticancer and antiviral properties, in particular, warrant further investigation. The main impediment to its clinical translation is its significant cardiotoxicity.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To develop analogues with an improved therapeutic index, separating the desired anticancer/antiviral effects from the cardiotoxic effects.

-

Advanced Drug Delivery Systems: Encapsulating this compound in targeted nanoparticles could enhance its delivery to tumor sites or infected cells, thereby reducing systemic exposure and toxicity.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic or antiviral agents may allow for lower, less toxic doses to be used.

-

Further Elucidation of Signaling Pathways: A deeper understanding of how this compound modulates complex pathways like autophagy and immunogenic cell death could reveal new therapeutic applications.

By addressing these challenges, the therapeutic potential of this potent cardiac glycoside may one day be safely harnessed for the treatment of cancer, viral infections, and neurodegenerative diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A bioactive phytochemical and potential cancer killer via multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjppd.org [rjppd.org]

- 9. This compound | C32H48O9 | CID 11541511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mskcc.org [mskcc.org]

- 11. This compound, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Oleander toxicity: a focus on this compound [flipper.diff.org]

- 15. Murine pharmacokinetics and metabolism of this compound, a cytotoxic component of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of this compound and adynerin in rat plasma by UPLC–MS/MS and their pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.blrcl.org [journals.blrcl.org]

- 19. saludintegral.hn [saludintegral.hn]

- 20. phcogrev.com [phcogrev.com]

- 21. In vitro and in vivo neuroprotective activity of the cardiac glycoside this compound from Nerium oleander in brain slice-based stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Glycoside this compound Reduces Glioma Growth with Direct and Indirect Effects on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. dovepress.com [dovepress.com]

- 26. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 27. researchgate.net [researchgate.net]

- 28. Prophylactic and Therapeutic Inhibition of In Vitro SARS-CoV-2 Replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. BDNF mediates neuroprotection against oxygen-glucose deprivation by the cardiac glycoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Determination of this compound in tissues and biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. UHPLC-MS/MS determination of this compound in blood and tissues of dairy cattle poisoned by oleander (Nerium oleander) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 33. semanticscholar.org [semanticscholar.org]

Oleandrin Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Architecture of a Potent Cardiac Glycoside

Oleandrin is a prominent cardiac glycoside naturally occurring in the Nerium oleander plant. Its chemical structure is characterized by a central steroid nucleus, an unsaturated lactone ring at the C17 position, a dideoxy arabinose sugar moiety (L-oleandrose) attached at the C3 position, and an acetoxy group at C16.[1] This intricate arrangement of functional groups is pivotal to its biological activity, which primarily stems from its potent inhibition of the Na+/K+-ATPase pump.[2] This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that underpin its diverse pharmacological effects, including cardiotonic, anticancer, and antiviral properties.[3][4] This guide delves into the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of how modifications to its core structure influence its biological functions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is intricately linked to its molecular structure. SAR studies have revealed that specific functional groups are critical for its potent inhibitory effects on Na+/K+-ATPase and its consequent cytotoxic and antiviral activities.

The Steroid Nucleus and its Substituents

The core steroid structure is fundamental for the molecule's activity. Hydroxyl groups on the steroid backbone, particularly at C14, are crucial for binding to Na+/K+-ATPase. The presence of an acetoxy group at the C16 position also appears to be important for significant anticancer activity. For instance, its absence in the analog odoroside A results in reduced toxicity to both normal and breast cancer cells compared to this compound.[5]

The C17-Lactone Ring

The unsaturated lactone ring at the C17 position is an essential pharmacophore for the cardiotonic and cytotoxic activities of cardiac glycosides. Modifications to this ring system generally lead to a significant loss of activity. Studies on other cardiac glycosides like digoxin have shown that alterations in the lactone ring can depotentiate the binding to Na+/K+-ATPase.[6]

The C3-Sugar Moiety

The L-oleandrose sugar at the C3 position plays a significant role in the molecule's solubility, bioavailability, and binding affinity to the Na+/K+-ATPase. While the aglycone, oleandrigenin (which lacks the sugar moiety), still exhibits inhibitory activity against Na+/K+-ATPase, it is less potent than this compound.[7] This suggests that the sugar group contributes to the overall binding energy and interaction with the enzyme. Furthermore, modifications to the sugar, such as the synthesis of this compound-4'-yl ester derivatives, have been shown to influence cytotoxic activity, highlighting the importance of this region for therapeutic potential.[1]

Quantitative Biological Activity Data

The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and its Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | MDA-MB-231 (Breast Cancer) | MTT | 72 nM | [5] |

| This compound | RT-R-MDA-MB-231 (Breast Cancer) | MTT | 183 nM | [5] |

| This compound | Endothelial Cells (ECs) | MTT | 35 nM | [5] |

| This compound | CaCO-2 (Colon Cancer) | Proliferation | 8.25 nM | |

| This compound | A375 (Melanoma) | XTT | 47 nM (48h) | |

| This compound | SW480 (Colon Cancer) | MTT | 0.01-0.05 µM induces 10-25% cell death | [8] |

| This compound | PANC-1 (Pancreatic Cancer) | MTT | 0.005 µM | [8] |

| Odoroside A | MDA-MB-231 (Breast Cancer) | MTT | 183 nM | [5] |

| Odoroside A | Endothelial Cells (ECs) | MTT | 127 nM | [5] |

Table 2: Antiviral Activity of this compound

| Compound | Virus | Cell Line | Assay | EC50 | Reference |

| This compound | SARS-CoV-2 | Vero | Plaque Assay | 11.98 ng/mL (24h) | [5][9] |

| This compound | SARS-CoV-2 | Vero | Plaque Assay | 7.07 ng/mL (48h) | [5][9] |

Table 3: Na+/K+-ATPase Inhibition

| Compound | Source of Enzyme | IC50 (µM) | Reference |

| This compound | Not Specified | 0.62 | [6][7] |

| Oleandrigenin | Not Specified | 1.23 | [6][7] |

| Ouabain | Not Specified | 0.22 | [6][7] |

| Digoxin | Not Specified | 2.69 | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess cell viability and the cytotoxic effects of compounds like this compound.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of this compound and its analogs to inhibit the activity of the Na+/K+-ATPase enzyme. The principle is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

-

ATP solution

-

This compound or its derivatives

-

Reagents for phosphate detection (e.g., Malachite Green-based reagent)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the Na+/K+-ATPase enzyme in the assay buffer.

-

Compound Incubation: In a 96-well plate, add the desired concentrations of this compound or its derivatives to the wells. Include a positive control (e.g., ouabain) and a negative control (vehicle).

-

Enzyme Addition and Pre-incubation: Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.

-

Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the Malachite Green assay, according to the manufacturer's instructions.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

-

Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each compound concentration compared to the control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in cells treated with this compound, providing insights into the affected signaling pathways.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for SAR studies.

Caption: this compound's mechanism of action and its impact on downstream signaling pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antiviral effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. saludintegral.hn [saludintegral.hn]

- 9. Antiviral activity of this compound and a defined extract of Nerium oleander against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Oleandrin on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of oleandrin, a cardiac glycoside derived from the Nerium oleander plant, on various tumor cell lines. This compound has demonstrated significant anticancer potential by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[1][2] This document summarizes quantitative data on its efficacy, details common experimental protocols for its evaluation, and visualizes its mechanisms of action.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across a range of human cancer cell lines, demonstrating its broad-spectrum cytotoxic activity at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 Value (nM) | Citation |

| MCF7 | Breast Cancer | 14.5 | [3] |

| MDA-MB-231 | Breast Cancer | 24.62 | [3] |

| RT-R-MDA-MB-231 | Radiotherapy-Resistant Breast Cancer | 72 | [4] |

| PANC-1 | Pancreatic Cancer | 5 | [4] |

| A549 | Lung Cancer | ~34.7 (0.02 µg/ml) | [5] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay method.

Experimental Protocols

Standardized protocols are essential for the accurate assessment of this compound's cytotoxic effects. Detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from nanomolar to micromolar) and include untreated and solvent-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.2 - 0.5 mg/ml and incubate for 1-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Annexin V/Propidium Iodide (PI) staining is a common flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorochrome-conjugated Annexin V.[9][10] PI, a fluorescent nucleic acid intercalator, is membrane-impermeable and thus only enters cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[9]

Protocol:

-

Cell Treatment: Culture and treat cells with this compound for the desired duration to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method to minimize mechanical membrane damage.[10][11]

-

Washing: Wash the cells with cold 1X PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[12]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11][12]

-

Analysis: Analyze the stained cells immediately by flow cytometry. The different cell populations are identified as follows:

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and is crucial for investigating the molecular pathways affected by this compound. For instance, researchers use this technique to measure changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) and key signaling pathways (e.g., p-p38, p-STAT3, Akt).[13][14]

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Visualizations: Mechanisms and Workflows

Signaling Pathways

This compound's cytotoxic effects are mediated through the modulation of multiple intracellular signaling pathways.[15] It has been shown to suppress the Wnt/β-catenin and PI3K/Akt/NF-κB pathways while activating stress-activated pathways like p38 MAPK.[1][2][13] The diagram below illustrates the inhibitory effect of this compound on the STAT3 signaling pathway, which is implicated in cell invasion and proliferation.[14]

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow

A typical experimental workflow to assess the in vitro cytotoxicity of this compound involves a series of coordinated assays to measure effects on cell viability, apoptosis, and specific molecular targets.

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationships in this compound's Mechanism of Action

This compound initiates a cascade of cellular events that culminate in programmed cell death. Its primary action as a cardiac glycoside is the inhibition of the Na+/K+-ATPase pump, which disrupts cellular ion homeostasis and triggers multiple downstream cytotoxic effects.

Caption: this compound's multifaceted mechanism of action.

References

- 1. journals.blrcl.org [journals.blrcl.org]

- 2. saludintegral.hn [saludintegral.hn]

- 3. This compound, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. bio-techne.com [bio-techne.com]

- 13. This compound synergizes with cisplatin in human osteosarcoma cells by enhancing cell apoptosis through activation of the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Oleandrin as a Potential Therapeutic Agent for Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has emerged as a compound of significant interest in the field of neurodegenerative disease research. Its multifaceted mechanism of action, which extends beyond its well-characterized inhibition of the Na+/K+-ATPase pump, suggests potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's neuroprotective effects, its impact on key signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound and related compounds.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

This compound's primary molecular target is the Na+/K+-ATPase, an essential ion pump responsible for maintaining cellular membrane potential and ion gradients. By binding to this enzyme, this compound disrupts the transport of sodium and potassium ions, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium via the Na+/Ca2+ exchanger. This modulation of ion homeostasis is believed to be a key initiator of its downstream effects.

Quantitative Data: Na+/K+-ATPase Inhibition

| Compound | IC50 (µM) | Source |

| This compound | 0.62 | [1] |

| Oleandrigenin | 1.23 | [1] |

| Ouabain | 0.22 | [1] |

| Digoxin | 2.69 | [1] |

Experimental Protocol: Na+/K+-ATPase Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on Na+/K+-ATPase activity in neuronal lysates.

Materials:

-

Neuronal cell culture (e.g., SH-SY5Y or primary cortical neurons)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Assay buffer (30 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

-

ATP solution (2 mM)

-

This compound stock solution (in DMSO)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare Neuronal Lysates:

-

Culture neuronal cells to confluency.

-

Wash cells with ice-cold PBS and lyse using lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the membrane fraction with Na+/K+-ATPase.

-